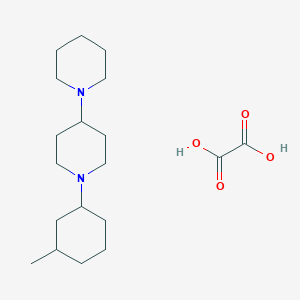
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate, also known as 3-MeO-PCMo, is a chemical compound that belongs to the class of dissociative anesthetics. It is a derivative of PCP and is structurally similar to other dissociative drugs such as ketamine and DXM. 3-MeO-PCMo has been studied extensively for its potential use in scientific research and has shown promising results in various areas.
Mecanismo De Acción
The mechanism of action of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is similar to other dissociative drugs. It acts as an NMDA receptor antagonist, which leads to the inhibition of glutamate neurotransmission. This results in a dissociative state and a reduction in pain perception. Additionally, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been shown to have some affinity for other receptors such as the sigma-1 receptor and the serotonin transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate are not fully understood. However, it has been shown to induce a dissociative state and a reduction in pain perception. It has also been shown to have some antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate in lab experiments is its relatively low toxicity compared to other dissociative drugs such as PCP and ketamine. Additionally, its easy synthesis process makes it accessible for researchers. However, one limitation is its limited availability, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate. One potential area of research is its potential use as an antidepressant and anxiolytic. Additionally, further research is needed to fully understand its mechanism of action and its effects on other receptors such as the sigma-1 receptor and the serotonin transporter. Finally, more research is needed to fully understand its potential therapeutic applications and its safety profile.
In conclusion, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate is a promising compound for scientific research. Its potential use in neuropharmacology, behavioral studies, and anesthesia research makes it an important compound for researchers to study. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate involves the reaction of 3-methylcyclohexanone with piperidine and subsequently with oxalic acid. The resulting compound is then purified through recrystallization. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been studied extensively for its potential use in scientific research. It has shown promising results in various areas such as neuropharmacology, behavioral studies, and anesthesia research. In neuropharmacology, 1'-(3-methylcyclohexyl)-1,4'-bipiperidine oxalate has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as depression and anxiety.
Propiedades
IUPAC Name |
1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2.C2H2O4/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18;3-1(4)2(5)6/h15-17H,2-14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYILWCUJUOAKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)N3CCCCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

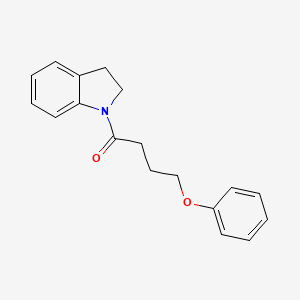
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(2-propyl-5-pyrimidinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5179485.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)
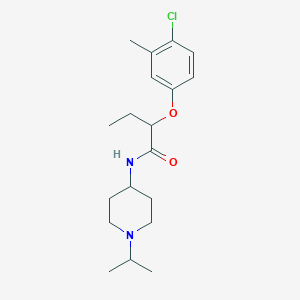
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
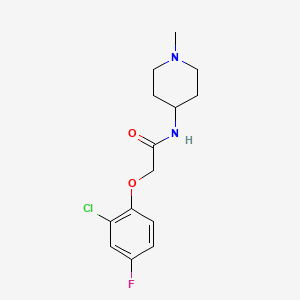
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
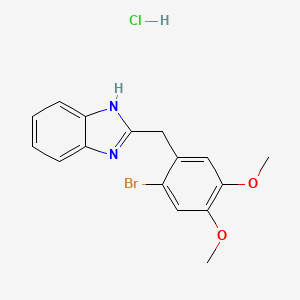
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)